molecular formula C16H11FN2 B12384787 T3SS-IN-4

T3SS-IN-4

Cat. No.: B12384787
M. Wt: 250.27 g/mol
InChI Key: DIJIMGMTWDYYCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of T3SS-IN-4 involves a multi-step synthetic process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

T3SS-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives are often studied for their enhanced inhibitory effects on the Type III Secretion System .

Scientific Research Applications

T3SS-IN-4 has a wide range of scientific research applications:

Mechanism of Action

T3SS-IN-4 exerts its effects by targeting the Type III Secretion System in Gram-negative bacteria. The compound binds to key components of the secretion apparatus, preventing the injection of effector proteins into host cells. This inhibition disrupts the bacteria’s ability to evade the host immune system and establish infection. The molecular targets of this compound include the needle complex and associated regulatory proteins, which are essential for the proper functioning of the Type III Secretion System .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of T3SS-IN-4

This compound stands out due to its high specificity and potency in inhibiting the Type III Secretion System. Unlike some other inhibitors, this compound has shown minimal off-target effects, making it a promising candidate for therapeutic development. Additionally, its unique chemical structure allows for further modifications to enhance its activity and selectivity .

Properties

Molecular Formula

C16H11FN2

Molecular Weight

250.27 g/mol

IUPAC Name

4-fluoro-5-methylindolo[2,3-b]quinoline

InChI

InChI=1S/C16H11FN2/c1-19-15-10(5-4-7-13(15)17)9-12-11-6-2-3-8-14(11)18-16(12)19/h2-9H,1H3

InChI Key

DIJIMGMTWDYYCD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2F)C=C3C1=NC4=CC=CC=C43

Origin of Product

United States

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